molecular formula C13H15N3O B5369458 N-(1H-indazol-5-yl)cyclopentanecarboxamide

N-(1H-indazol-5-yl)cyclopentanecarboxamide

Cat. No.: B5369458
M. Wt: 229.28 g/mol
InChI Key: KJZHODCXSKEVCZ-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)cyclopentanecarboxamide: is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Properties

IUPAC Name

N-(1H-indazol-5-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13(9-3-1-2-4-9)15-11-5-6-12-10(7-11)8-14-16-12/h5-9H,1-4H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZHODCXSKEVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The cyclopentanecarboxamide group can then be introduced through amide bond formation using cyclopentanecarboxylic acid and appropriate coupling reagents.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(1H-indazol-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the indazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, indazole derivatives have been shown to inhibit enzymes like histone deacetylases, which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

  • N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide
  • N-(3,4-difluorophenyl-1H-indazole-5-carboxamide)

Comparison: N-(1H-indazol-5-yl)cyclopentanecarboxamide is unique due to its specific structure, which imparts distinct biological activities compared to other indazole derivatives. For instance, the presence of the cyclopentanecarboxamide group may enhance its binding affinity to certain molecular targets, leading to improved therapeutic potential .

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